(2E)-2-cyano-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(2-methyl-2H-chromen-3-yl)prop-2-enamide
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Overview
Description
(2E)-2-CYANO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-3-(2-METHYL-2H-CHROMEN-3-YL)PROP-2-ENAMIDE is a synthetic organic compound that belongs to the class of chromene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-CYANO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-3-(2-METHYL-2H-CHROMEN-3-YL)PROP-2-ENAMIDE typically involves multi-step organic reactions. The starting materials might include a chromene derivative, a thiolane derivative, and a cyano group donor. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality control, and implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-CYANO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-3-(2-METHYL-2H-CHROMEN-3-YL)PROP-2-ENAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states of the thiolane and chromene moieties.
Reduction: Reduction reactions can modify the cyano group or other functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are crucial for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could produce a variety of substituted chromene derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2E)-2-CYANO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-3-(2-METHYL-2H-CHROMEN-3-YL)PROP-2-ENAMIDE can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound might be investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Studies could focus on its interactions with biological targets and its effects on cellular processes.
Medicine
In medicinal chemistry, (2E)-2-CYANO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-3-(2-METHYL-2H-CHROMEN-3-YL)PROP-2-ENAMIDE could be explored as a lead compound for drug development. Its structure might be optimized to enhance its pharmacological properties and reduce potential side effects.
Industry
In industrial applications, this compound could be used in the development of new materials with specific properties, such as polymers, coatings, or catalysts. Its unique chemical structure might impart desirable characteristics to these materials.
Mechanism of Action
The mechanism of action of (2E)-2-CYANO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-3-(2-METHYL-2H-CHROMEN-3-YL)PROP-2-ENAMIDE would depend on its specific interactions with molecular targets. These could include enzymes, receptors, or other proteins. The compound might exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2E)-2-CYANO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-3-(2-METHYL-2H-CHROMEN-3-YL)PROP-2-ENAMIDE might include other chromene derivatives, thiolane-containing compounds, and cyano-substituted molecules. Examples include:
- 3-(2-Methyl-2H-chromen-3-yl)prop-2-enamide
- 2-Cyano-N-(thiolan-3-yl)acetamide
- 11-Dioxo-1lambda6-thiolane derivatives
Uniqueness
The uniqueness of (2E)-2-CYANO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-3-(2-METHYL-2H-CHROMEN-3-YL)PROP-2-ENAMIDE lies in its combination of functional groups and structural features
Properties
Molecular Formula |
C18H18N2O4S |
---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
(E)-2-cyano-N-(1,1-dioxothiolan-3-yl)-3-(2-methyl-2H-chromen-3-yl)prop-2-enamide |
InChI |
InChI=1S/C18H18N2O4S/c1-12-14(8-13-4-2-3-5-17(13)24-12)9-15(10-19)18(21)20-16-6-7-25(22,23)11-16/h2-5,8-9,12,16H,6-7,11H2,1H3,(H,20,21)/b15-9+ |
InChI Key |
UQGVQWDRJWTPPX-OQLLNIDSSA-N |
Isomeric SMILES |
CC1C(=CC2=CC=CC=C2O1)/C=C(\C#N)/C(=O)NC3CCS(=O)(=O)C3 |
Canonical SMILES |
CC1C(=CC2=CC=CC=C2O1)C=C(C#N)C(=O)NC3CCS(=O)(=O)C3 |
Origin of Product |
United States |
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